ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide
Description
Properties
IUPAC Name |
5-[bis(ethylsulfanyl)methyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S2/c1-3-11-7(12-4-2)6-8-5-9-10-6/h5,7H,3-4H2,1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWZYHQLGHUVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=NC=NN1)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264857 | |
| Record name | 5-[Bis(ethylthio)methyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400088-56-4 | |
| Record name | 5-[Bis(ethylthio)methyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400088-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[Bis(ethylthio)methyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide typically involves the use of triazole derivatives as starting materials. One common method is the Mitsunobu reaction, which involves the reaction of (S)-(-) ethyl lactate with 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD) as a reagent . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Chemistry
Ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation : Producing sulfoxides or sulfones.
- Reduction : Leading to thiols or sulfides.
- Substitution Reactions : Where functional groups can be replaced under catalyzed conditions.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor . It may interact with specific enzymes by binding to their active sites, thus inhibiting their catalytic activity. This characteristic is crucial for developing new therapeutic agents targeting various diseases.
Medicine
This compound is being explored as a lead compound in the development of:
- Antimicrobial Agents : Due to its ability to inhibit bacterial growth.
- Anticancer Agents : Investigated for its potential efficacy against cancer cells.
Recent studies have shown promising results in its ability to combat resistant strains of bacteria and tumor cells in vitro.
Industry
In industrial applications, this compound is utilized in the production of:
- Dyes and Photographic Materials : Its chemical properties allow it to act as a dye precursor.
- Corrosion Inhibitors : Used in formulations to protect metals from corrosion.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Antimicrobial Activity : A study demonstrated its effectiveness against multiple strains of bacteria, showing significant inhibition zones compared to control substances.
- Anticancer Properties : Research indicated that this compound exhibited cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics.
- Synthesis of Complex Molecules : Researchers successfully used this compound as a precursor in synthesizing more complex heterocycles that possess biological activity.
Mechanism of Action
The mechanism of action of ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Triazole-Based Enantiomers ()
The compounds in (e.g., 96 , 97 , 101 , 102 ) share a 1H-1,2,4-triazol-3-yl moiety but differ in substituents:
- Substituent Comparison :
- Synthesis : Both likely employ triazole amines (e.g., 1-(1-triphenylmethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine) as precursors. The target’s synthesis may similarly use SFC (Supercritical Fluid Chromatography) for enantiomeric resolution, as seen in .
- Purity Analysis : HPLC and SFC methods from could apply to the target for purity validation.
Sulfonylurea Herbicides ()
highlights sulfonylurea pesticides (e.g., metsulfuron methyl) with triazine cores and sulfonyl groups. Comparisons include:
- Heterocyclic Core :
- Sulfur Functionalization :
- Applications : Sulfonylureas inhibit acetolactate synthase in plants, while the target’s sulfide groups may confer distinct bioactivity, possibly in antifungal or pesticidal roles .
Key Insight : The triazole core in the target may enhance metal-binding capacity compared to triazine-based herbicides, influencing its mechanism of action .
Data Tables
Table 2: Functional Group Comparison with Sulfonylureas
Research Implications
- Synthetic Optimization : The SFC techniques from could resolve chiral centers in the target compound, enhancing enantiopurity for pharmacological studies .
Limitations in Evidence
Direct data on ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide are absent in the provided evidence.
Biological Activity
Ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide is a compound belonging to the class of triazole derivatives , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Triazole Derivatives
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their role as antifungal, antibacterial, and anticancer agents. The unique structural features of triazoles allow them to interact with various biological targets, making them valuable in drug development.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary based on the specific biological context and application.
Biological Activity Studies
Recent studies have evaluated the biological activity of various triazole derivatives, including this compound. Key findings include:
- Antimicrobial Activity : Triazole derivatives have shown efficacy against a range of bacterial strains. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial properties .
- Anti-inflammatory Effects : Research indicates that triazole derivatives can modulate cytokine release in immune cells. For example, studies on related compounds have shown a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) . This suggests potential applications in treating inflammatory diseases.
- Anticancer Potential : Triazole derivatives are being explored for their anticancer properties. In vitro studies have indicated that certain triazole compounds can inhibit the proliferation of cancer cell lines, including breast cancer cells . The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways.
Comparative Analysis
To understand the unique properties of this compound compared to other triazole compounds, a comparative analysis was conducted:
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory | Enzyme inhibition |
| 1,2,3-Triazoles | Structure | Antifungal | Disruption of cell membrane |
| Indole Derivatives | Structure | Anticancer | Apoptosis induction |
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Study 1 : A recent investigation evaluated the antimicrobial activity of triazole derivatives against common pathogens. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
- Study 2 : Another study focused on anti-inflammatory effects in a mouse model of arthritis. The administration of triazole derivatives resulted in decreased inflammation markers and improved clinical scores compared to control groups .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions (e.g., triazole ring protons at δ 8.44–9.49 ppm) .
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., bond lengths: C–S ≈ 1.81 Å, S–C–S angles ≈ 104°) .
- Mass spectrometry (ESIMS) : Verify molecular weight (e.g., m/z 456.1 for brominated analogs) and purity (>95% via HPLC) .
How can stereochemical contradictions in enantiomer activity be resolved during pharmacological studies?
Advanced
Stereoisomers often exhibit divergent biological activities. For example:
- SFC separation : Resolve enantiomers using chiral columns (e.g., LuxA1 with methanol co-solvent), noting retention time differences (e.g., 1.41 vs. 2.45 min) .
- In vivo testing : Compare LD values (e.g., 160.6 vs. 391.7 mg/kg) and biochemical markers (AST, ALT) to correlate structure-activity relationships .
- Cohort software : Apply statistical tools to analyze dose-response variability in biological assays .
What experimental designs are recommended for evaluating the compound’s biological activity in rodent models?
Q. Advanced
- Toxicity profiling : Use four-dose serial testing to calculate LD, with post-mortem histopathology to assess liver/kidney damage (e.g., hepatic necrosis, glomerular atrophy) .
- Biochemical markers : Monitor serum urea, creatinine, and transaminases (AST/ALT) as indicators of organ toxicity .
- Field trials : Compare bait efficacy (e.g., 68.4% reduction in rat populations) against commercial rodenticides, ensuring compliance with ethical guidelines .
How can crystallographic data resolve ambiguities in molecular conformation?
Q. Advanced
- SHELX refinement : Use SHELXL for high-resolution structures, particularly for twinned crystals or high-symmetry space groups .
- Thermal ellipsoid analysis : Assess disorder in ethylsulfanyl groups (e.g., anisotropic displacement parameters > 0.05 Ų indicate flexibility) .
- Hydrogen bonding networks : Map interactions (e.g., N–H···O=S) to predict stability and reactivity .
What mechanistic insights explain the compound’s reactivity under oxidative or reductive conditions?
Q. Advanced
- Oxidation : The sulfanyl group (-S-) converts to sulfone (-SO-) using HO, altering biological activity (e.g., reduced rodenticide efficacy) .
- Reduction : LiAlH reduces sulfoxides to thiols, enabling thiol-ene click chemistry for derivatization .
- Substitution : Alkyl halides replace sulfanyl groups under basic conditions (e.g., KCO/DMF), forming analogs with modified pharmacokinetics .
How can stability issues in aqueous or acidic media be mitigated during formulation?
Q. Basic
- pH control : Buffered solutions (pH 6–8) prevent hydrolysis of the triazole ring .
- Lyophilization : Improve shelf-life by removing water, as moisture accelerates sulfoxide formation .
- Protective groups : Use triphenylmethyl (Tr) groups to shield reactive NH sites during synthesis .
What strategies address contradictory data in purity assessments (e.g., HPLC vs. SFC)?
Q. Advanced
- Orthogonal methods : Cross-validate using HPLC (reverse-phase C18) and SFC (chiral columns) to detect co-eluting impurities .
- NMR integration : Compare peak areas for residual solvents or byproducts (e.g., DMF at δ 2.7–2.9 ppm) .
- DSC (Differential Scanning Calorimetry) : Detect polymorphic forms that may skew purity readings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
